molecular formula C14H19F3N4O2 B2771249 (S)-叔丁基(1-(6-(三氟甲基)嘧啶-4-基)吡咯啉-3-基)氨甲酸酯 CAS No. 1365936-92-0

(S)-叔丁基(1-(6-(三氟甲基)嘧啶-4-基)吡咯啉-3-基)氨甲酸酯

货号: B2771249
CAS 编号: 1365936-92-0
分子量: 332.327
InChI 键: KZIBDILKNONISF-VIFPVBQESA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is a complex organic molecule that contains a pyrimidin-4-yl group, a pyrrolidin-3-yl group, and a trifluoromethyl group . These groups are common in many pharmaceuticals and bioactive compounds .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds have been synthesized for their anti-tubercular activity against Mycobacterium tuberculosis . The synthesis involved designing and evaluating a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .

科学研究应用

光催化胺化

Wang 等人 (2022) 的研究讨论了相关化合物叔丁基 ((全氟吡啶-4-基) 氧基) 氨基甲酸酯在邻羟基芳基烯胺酮的光氧化还原催化胺化中的应用。该过程为在温和条件下组装一系列 3-氨基色酮建立了一条新的级联途径,该途径进一步用于构建不同的氨基嘧啶,拓宽了光催化方案在有机合成中的应用 (Wang 等人,2022)

结构研究

Weber 等人 (1995) 的研究展示了类似化合物的结构分析,展示了其在内酰胺环中的构型及其分子内氢键。这类研究对于了解此类化合物的化学和物理性质至关重要,这可能对进一步的药物化学研究产生影响 (Weber 等人,1995)

抗疟疾活性

Chavchich 等人 (2016) 研究了三氟甲基取代吡啶和嘧啶类似物的构效关系,用于疟疾治疗和/或预防的临床前开发。JPC-3210 是一种具有类似结构基序的化合物,由于其优异的体外抗疟疾活性和较低的细胞毒性,被选为先导化合物,突出了此类化合物在治疗应用中的潜力 (Chavchich 等人,2016)

合成和区域选择性研究

Martins 等人 (2012) 对 1-叔丁基-3(5)-(三氟甲基)-1H-吡唑的合成进行了研究,该合成与所讨论的化合物具有相似的合成兴趣。该研究重点在于了解反应介质对合成区域选择性的影响,这对于设计具有所需化学性质的化合物至关重要 (Martins 等人,2012)

未来方向

Future research could focus on synthesizing this compound and evaluating its potential biological activities. Given the activities of similar compounds, it may be worthwhile to investigate its potential as an anti-tubercular agent .

作用机制

Target of Action

The primary target of this compound is the G-protein coupled receptor (GPCR) Takeda G-protein receptor 5 (TGR5) , also known as G-protein bile acid receptor 1 (GPBAR1) . This receptor plays a key role in pathways associated with diabetes, metabolic syndrome, and autoimmune disease .

Mode of Action

The compound acts as an agonist to the TGR5 receptor . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, the compound binds to the TGR5 receptor and activates it, which leads to a series of biochemical reactions inside the cell .

Biochemical Pathways

The activation of the TGR5 receptor by the compound triggers a cascade of biochemical reactions. These reactions are part of the pathways associated with diabetes, metabolic syndrome, and autoimmune disease . The exact downstream effects of these pathways are complex and depend on a variety of factors, including the specific cell type and the presence of other signaling molecules .

Pharmacokinetics

The compound has been described as potent, selective, and orally bioavailable . This means that it can be effectively absorbed from the gastrointestinal tract and distributed throughout the body to reach its target sites.

Result of Action

The activation of the TGR5 receptor by the compound has been shown to be effective in reducing peak glucose levels in an acute oral glucose tolerance test (OGTT) in genetically obese mice . This effect was lost upon chronic dosing .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. These can include factors like pH, temperature, and the presence of other substances that can interact with the compound or its target.

属性

IUPAC Name

tert-butyl N-[(3S)-1-[6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19F3N4O2/c1-13(2,3)23-12(22)20-9-4-5-21(7-9)11-6-10(14(15,16)17)18-8-19-11/h6,8-9H,4-5,7H2,1-3H3,(H,20,22)/t9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZIBDILKNONISF-VIFPVBQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1)C2=NC=NC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCN(C1)C2=NC=NC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。